molecular formula C22H23N5O2 B8357007 N-Cyclopropyl-4-oxazol-5-yl-N-(1-pyrimidin-2-yl-piperidin-4-yl)-benzamide

N-Cyclopropyl-4-oxazol-5-yl-N-(1-pyrimidin-2-yl-piperidin-4-yl)-benzamide

Cat. No. B8357007
M. Wt: 389.4 g/mol
InChI Key: FVOFIKCIPHZUAM-UHFFFAOYSA-N
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Patent
US08822471B2

Procedure details

The title compound is prepared from N-cyclopropyl-4-oxazol-5-yl-N-piperidin-4-yl-benzamide and 2-chloro-pyrimidine following a procedure analogous to that described in Example 19. LC (method 5): tR=1.89 min; Mass spectrum (ESI+): m/z=390 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]([CH:18]2[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]2)[C:5](=[O:17])[C:6]2[CH:11]=[CH:10][C:9]([C:12]3[O:16][CH:15]=[N:14][CH:13]=3)=[CH:8][CH:7]=2)[CH2:3][CH2:2]1.Cl[C:25]1[N:30]=[CH:29][CH:28]=[CH:27][N:26]=1>>[CH:1]1([N:4]([CH:18]2[CH2:23][CH2:22][N:21]([C:25]3[N:30]=[CH:29][CH:28]=[CH:27][N:26]=3)[CH2:20][CH2:19]2)[C:5](=[O:17])[C:6]2[CH:7]=[CH:8][C:9]([C:12]3[O:16][CH:15]=[N:14][CH:13]=3)=[CH:10][CH:11]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N(C(C1=CC=C(C=C1)C1=CN=CO1)=O)C1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=N1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N(C(C1=CC=C(C=C1)C1=CN=CO1)=O)C1CCN(CC1)C1=NC=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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